molecular formula C15H22N2O2S B15057641 tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15057641
M. Wt: 294.4 g/mol
InChI Key: DBVBFTOTSIKYSA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound that features a pyrrolidine ring and a pyridine ring. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity .

Preparation Methods

The synthesis of tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via a mixed anhydride method . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds.

Chemical Reactions Analysis

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

tert-butyl 2-(5-methyl-6-sulfanylidene-1H-pyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2S/c1-10-8-11(9-16-13(10)20)12-6-5-7-17(12)14(18)19-15(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,16,20)

InChI Key

DBVBFTOTSIKYSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=S)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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